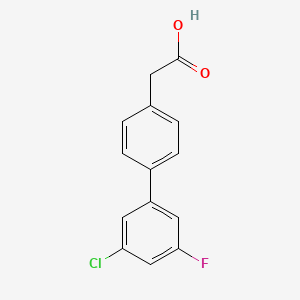

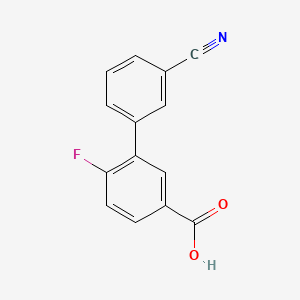

3-(3-Cyanophenyl)-4-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It’s also used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .

Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of 3-cyanophenylboronic Acid(3-CyBA) molecule has been carried out by calculating Potential Energy Surface (PES) as a function of two dihedral angles, C1-B-O1-H and C1-B-O2-H, using DFT/B3LYP/6-31G (d) level of theory .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyanophenylboronic acid include a molecular weight of 146.94, a linear formula of NCC6H4B(OH)2, and a melting point of 298 °C (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Safety and Hazards

The safety data sheet for 3-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as cyanophenylboronic acids, are often used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond. Then, a nucleophilic organic group is transferred from boron to palladium in the transmetalation step .

Biochemical Pathways

In the broader context of suzuki–miyaura coupling reactions, these reactions enable the formation of complex organic compounds by creating new carbon-carbon bonds . This can potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.

Result of Action

The ability of similar compounds to participate in suzuki–miyaura coupling reactions suggests that they can contribute to the synthesis of complex organic compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. For Suzuki–Miyaura coupling reactions, the conditions are known to be exceptionally mild and tolerant to various functional groups .

Propiedades

IUPAC Name |

3-(3-cyanophenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXFUGKVKKRTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688787 |

Source

|

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261977-67-6 |

Source

|

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)